molecular formula C18H21NO3 B2773177 N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622361-95-9

N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2773177
CAS No.: 622361-95-9
M. Wt: 299.37
InChI Key: NSVWAHVUGCSJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is often catalyzed by Lewis acids under mild conditions to form the bicyclic core . Subsequent steps involve functional group modifications to introduce the acetylphenyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by efficient purification processes. The use of organocatalysts can enhance the enantioselectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may act as an antagonist to certain chemokine receptors, thereby inhibiting cancer cell metastasis . The compound’s bicyclic structure allows it to fit into specific binding sites, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. Its ability to act as a chemokine receptor antagonist sets it apart from other bicyclic compounds .

Properties

IUPAC Name

N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-11(20)12-4-6-14(7-5-12)19-16(22)18-9-8-13(10-18)17(2,3)15(18)21/h4-7,13H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVWAHVUGCSJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2)C(C3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.